molecular formula C16H15NO3S B188509 N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide CAS No. 110129-24-3

N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide

Cat. No. B188509
M. Wt: 301.4 g/mol
InChI Key: MSOSRGKXOUYZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide, also known as MDL-72222, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDL-72222 is a synthetic compound that belongs to the thiepin family of compounds and has been shown to have a range of biochemical and physiological effects.

Mechanism Of Action

N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide works by blocking the reuptake of serotonin into nerve cells, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin levels has been shown to have a range of effects, including the modulation of mood, appetite, and sleep.

Biochemical And Physiological Effects

N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on serotonin levels, N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has also been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. These effects have been linked to a range of physiological processes, including the regulation of mood, appetite, and sleep.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the mechanisms of action of various neurotransmitters in the brain. However, one of the limitations of using N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide is that it has a relatively short half-life, which can make it difficult to study its effects over long periods of time.

Future Directions

There are a number of future directions for research involving N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide. One promising area of research involves the use of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide as a tool for studying the mechanisms of action of various drugs and other compounds that interact with the serotonin transporter. Another area of research involves the development of new compounds that are based on the structure of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide, with the goal of creating more potent and selective compounds for use in scientific research. Finally, there is also potential for the use of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide in the development of new treatments for a range of neurological and psychiatric disorders, including depression and anxiety.

Synthesis Methods

N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxylic acid with N-methylmorpholine to form the intermediate product, which is then converted to N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide through a series of reactions involving acetic anhydride and triethylamine.

Scientific Research Applications

N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide as a tool for studying the mechanisms of action of various neurotransmitters in the brain. N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide has been shown to have a high affinity for the serotonin transporter, which plays a key role in the regulation of serotonin levels in the brain.

properties

CAS RN

110129-24-3

Product Name

N-Methyl-6,6-dioxido-5,7-dihydrodibenzo(c,e)thiepin-5-carboxamide

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

N-methyl-6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepine-5-carboxamide

InChI

InChI=1S/C16H15NO3S/c1-17-16(18)15-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-21(15,19)20/h2-9,15H,10H2,1H3,(H,17,18)

InChI Key

MSOSRGKXOUYZDF-UHFFFAOYSA-N

SMILES

CNC(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O

Canonical SMILES

CNC(=O)C1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O

Origin of Product

United States

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